2,6-difluoro-N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide
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Overview
Description
2,6-difluoro-N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as fluorine atoms, a trifluoromethoxy group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide typically involves multiple steps, including condensation, acylation, and thioetherification reactions. Starting with 2,6-difluorobenzamide, the synthetic route may involve the following steps :
Condensation Reaction: The initial step involves the condensation of 2,6-difluorobenzamide with an appropriate indole derivative under acidic or basic conditions.
Acylation Reaction: The intermediate product is then subjected to acylation using 4-(trifluoromethoxy)phenyl isocyanate to introduce the carbamoyl group.
Thioetherification Reaction: Finally, the thioetherification reaction is carried out to introduce the sulfanyl group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carbamoyl group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-difluoro-N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with specific biological targets.
Material Science: Its fluorinated structure makes it a candidate for developing advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Biological Research: The compound’s interactions with enzymes and receptors are explored to understand its mechanism of action and potential as a drug lead.
Industrial Applications: It may be used in the synthesis of other complex molecules or as a building block in the development of new materials.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. For example, the trifluoromethoxy group may enhance binding affinity through hydrophobic interactions, while the indole moiety can participate in π-π stacking interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
2,6-difluorobenzamide: A simpler analog with similar fluorine substitution but lacking the indole and trifluoromethoxy groups.
4-(trifluoromethoxy)phenyl isocyanate: A precursor used in the synthesis of the target compound.
Indole derivatives: Compounds containing the indole moiety, which are widely studied for their biological activities.
Uniqueness
2,6-difluoro-N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide stands out due to its combination of multiple functional groups, which confer unique chemical and biological properties. The presence of both fluorine atoms and a trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,6-difluoro-N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F5N3O3S/c27-19-5-3-6-20(28)24(19)25(36)32-12-13-34-14-22(18-4-1-2-7-21(18)34)38-15-23(35)33-16-8-10-17(11-9-16)37-26(29,30)31/h1-11,14H,12-13,15H2,(H,32,36)(H,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHQZPWQZBZONK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=C(C=CC=C3F)F)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F5N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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